molecular formula C24H19N3O2 B11387774 N-(biphenyl-4-yl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide

N-(biphenyl-4-yl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11387774
M. Wt: 381.4 g/mol
InChI Key: FCEWBKOCGGXOCG-UHFFFAOYSA-N
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Description

N-BIPHENYL-4-YL-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of biphenyl and benzimidazole structures, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BIPHENYL-4-YL-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl and benzimidazole precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-BIPHENYL-4-YL-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

N-BIPHENYL-4-YL-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BIPHENYL-4-YL-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-BIPHENYL-4-YL-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE include other heterocyclic compounds with biphenyl and benzimidazole structures, such as:

Uniqueness

The uniqueness of N-BIPHENYL-4-YL-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE lies in its specific combination of biphenyl and benzimidazole structures, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

3-hydroxy-N-(4-phenylphenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C24H19N3O2/c28-21-14-15-27-20-9-5-4-8-19(20)26-23(27)22(21)24(29)25-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,28H,14-15H2,(H,25,29)

InChI Key

FCEWBKOCGGXOCG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C(=C1O)C(=O)NC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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